molecular formula C13H13ClN2OS B2971687 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile CAS No. 339106-42-2

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile

Cat. No.: B2971687
CAS No.: 339106-42-2
M. Wt: 280.77
InChI Key: QRZCFSJBMOGQOF-CSKARUKUSA-N
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Description

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile (CAS 339106-42-2) is an acrylonitrile derivative with the molecular formula C₁₃H₁₃ClN₂OS and a molar mass of 280.77 g/mol . Its structure features a 4-chlorophenylsulfanyl group attached to an acetyl moiety and a dimethylamino substituent on the α,β-unsaturated nitrile system. The (2E)-configuration of the acrylonitrile backbone is critical for its electronic and steric properties.

Properties

IUPAC Name

(2E)-4-(4-chlorophenyl)sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-16(2)8-10(7-15)13(17)9-18-12-5-3-11(14)4-6-12/h3-6,8H,9H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCFSJBMOGQOF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive review of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile is C12H12ClN3OSC_{12}H_{12}ClN_3OS. The structure includes a chlorophenyl group, a sulfanyl moiety, and a dimethylamino group attached to an acrylonitrile framework. This structural composition is indicative of its potential reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been shown to inhibit the growth of various bacterial strains, suggesting that 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile may also possess similar qualities.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory potential of related compounds. The presence of the dimethylamino group may enhance the compound's ability to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Antimicrobial Study : A study conducted on derivatives similar to 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile showed that these compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL.
  • Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that cells underwent apoptosis, characterized by Annexin V/PI staining.
  • Inflammation Model : In an animal model of inflammation, administration of related compounds resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic application in inflammatory diseases.

The biological activity of 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile can be attributed to several mechanisms:

  • Mitochondrial Disruption : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to apoptosis via intrinsic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound's structure may facilitate ROS production, which is known to play a critical role in inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The dimethylamino group may interact with cellular signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Features
Target Compound (339106-42-2) C₁₃H₁₃ClN₂OS 4-Chlorophenylsulfanyl, dimethylamino, acrylonitrile Sulfanyl acetyl group enhances solubility; dimethylamino aids electron donation.
Compound 7 C₁₆H₁₄ClN₃OS 4-Chlorophenylthiazole, dimethylamino, acrylonitrile Thiazole ring introduces aromaticity; used in pyrazole synthesis (92% yield).
Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile (92686-29-8) C₁₁H₁₁ClN₂ 4-Chlorophenyl, dimethylamino, acrylonitrile (Z-isomer) Lacks sulfanyl group; Z-configuration may reduce steric hindrance.
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-thiazol-2-yl]acrylonitrile C₂₀H₁₈Cl₂N₄S 3,4-Dichlorophenylthiazole, 4-butylphenylamino Bulky substituents increase lipophilicity; dichlorophenyl enhances bioactivity.
2-[(4-Chloro-phenylamino)-(2,4-dichloro-phenyl)-methyl]-acrylonitrile (924658-71-9) C₁₆H₁₁Cl₃N₂ Tri-chlorinated phenyl, phenylamino High chlorine content improves membrane permeability but may reduce solubility.

Physicochemical Properties

  • Solubility : The target compound’s sulfanyl acetyl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., Compound 7) .
  • Electronic Effects: The dimethylamino group in the target compound and others (e.g., Z-isomer ) acts as an electron donor, stabilizing the acrylonitrile system and influencing reactivity.
  • Crystallinity : Derivatives like 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)-acrylonitrile form stable crystals with C—H⋯C interactions, critical for structural characterization .

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